molecular formula C8H20Cl2N4O2 B7804765 [(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride

[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride

Cat. No.: B7804765
M. Wt: 275.17 g/mol
InChI Key: RPFXMGGIQREZOH-ILKKLZGPSA-N
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Description

Compound “[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride” is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: Compound “[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: It serves as a probe in biochemical assays and molecular biology studies.

    Medicine: The compound is investigated for its potential therapeutic effects and drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride” involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride” is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it may exhibit higher potency, selectivity, or stability, making it a preferred choice in certain applications.

Properties

IUPAC Name

[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFXMGGIQREZOH-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC[NH+]=C(N)N)[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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